

Application Notes and Protocols: Ceralasertib (AZD6738) in Combination with Other Drugs

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Compound of Interest

Compound Name: AZD-2207

Cat. No.: B10759472

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A Note on **AZD-2207**: Initial searches for "**AZD-2207**" indicate that this compound was a cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and obesity. Its development was discontinued in 2009. Given the context of this request for detailed experimental protocols for cancer research, it is likely that "**AZD-2207**" was a mistyped identifier. This document will focus on a more relevant AstraZeneca compound in clinical development for oncology, Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

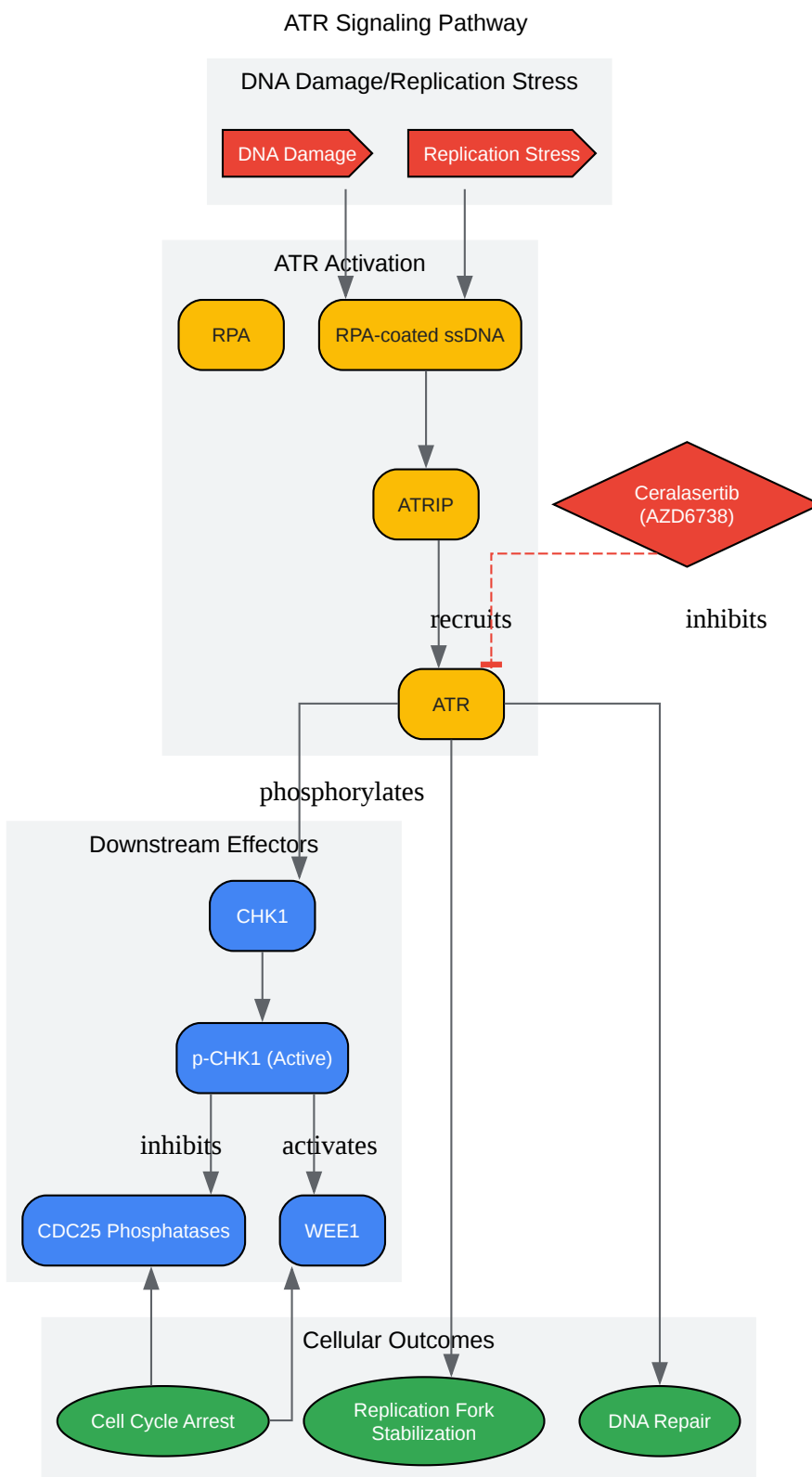
Introduction to Ceralasertib (AZD6738)

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.^{[1][2]} The ATR pathway is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle arrest and DNA repair.^{[3][4]} Many cancer cells have a higher dependency on the ATR pathway for survival due to increased oncogene-induced replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.^{[5][6]} By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.^{[7][8]}

Mechanism of Action and Signaling Pathway

Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).^[7] Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and

intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in tumor cells with high replication stress.[2][7]



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Caption: The ATR signaling pathway is activated by DNA damage and replication stress, leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.

Quantitative Data from Combination Studies

The following tables summarize clinical trial data for Ceralasertib in combination with other anticancer agents.

Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)

Trial/Co hort	Patient Populati on	Dosing Regime n	Overall Respon se Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progres sion- Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Referen ce
CAPRI (Phase 2)	Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- negative)	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	45%	-	-	Anemia, Thrombo cytopenia , Neutrope nia	[9]
CAPRI (Phase 2)	Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- positive)	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	53%	-	7.5 months	Anemia, Thrombo cytopenia , Neutrope nia	[9] [10]
Olaparib Combinat ions (Phase 2)	Advance d solid tumors with DDR alteration s	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	8.3%	62.5%	-	Myelosup pression	[11] [12]

AcSé-ESMART (Phase I/II)	Pediatric solid tumors with DNA repair deficiencies	Ceralasertib 80 mg + Olaparib 150 mg (ages 12-18)	One confirmed partial response	-	-	Thrombocytopenia, Neutropenia	[13][14]
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Table 2: Ceralasertib in Combination with Chemotherapy

Trial/Cohort	Patient Population	Dosing Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Reference
Phase I Study	Advanced solid tumors	Ceralasertib (escalating doses) + Carboplatin AUC5 (Day 1 of 21-day cycle)	-	-	Myelosuppression	[15][16]
Phase I Study	Refractory solid tumors (melanoma enriched)	Ceralasertib (escalating doses) + Paclitaxel 80 mg/m ² (Days 1, 8, 15 of 28-day cycle)	22.6% (overall), 33.3% (melanoma)	3.6 months (melanoma)	-	[6][17]

Table 3: Ceralasertib in Combination with Immunotherapy

Trial/Cohort	Patient Population	Dosing Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Key Adverse Events	Reference
Phase II Study	Advanced gastric cancer	Ceralasertib 240 mg BID (Days 15-28) + Durvaluma 1500 mg (Day 1 of 28-day cycle)	22.6%	3.0 months (overall), 5.6 months (ATM loss/high HRD signature)	Manageable with dose modification	[18] [19]

Experimental Protocols

The following are representative protocols for preclinical evaluation of Ceralasertib in combination therapies.

Protocol 1: In Vitro Cell Viability Assay (Synergy Analysis)

This protocol determines the synergistic effect of Ceralasertib and another agent (e.g., Olaparib, Carboplatin) on cancer cell proliferation.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ceralasertib (AZD6738)
- Combination drug (e.g., Olaparib)

- DMSO (vehicle control)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Preparation:** Prepare a dose-response matrix of Ceralasertib and the combination drug in complete medium. Include single-agent and combination treatments, as well as a vehicle control (DMSO).
- **Treatment:** Remove the medium from the wells and add the drug-containing medium.
- **Incubation:** Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
- **Viability Assessment:** Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure luminescence or fluorescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle-treated controls. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for Pharmacodynamic Biomarkers

This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of downstream targets.

Materials:

- Cancer cell line of interest
- 6-well plates
- Ceralasertib (AZD6738)
- DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-CBK1 (Ser345), anti-CBK1, anti-γH2AX, anti-Actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Wash and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. A decrease in the p-Chk1/total Chk1 ratio indicates successful ATR inhibition. An increase in γH2AX can indicate increased DNA damage.[\[20\]](#)

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in a mouse model.

Materials:

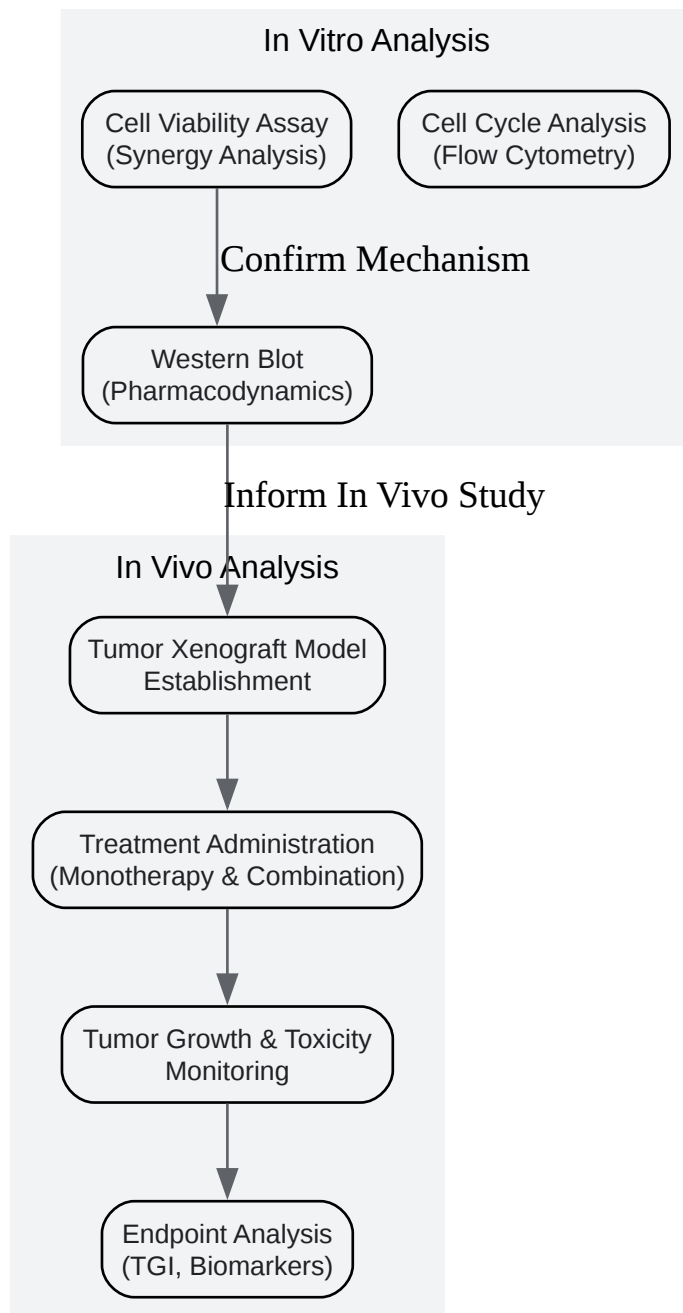
- Immunocompromised mice (e.g., nude or NSG)
- Cancer cell line or patient-derived xenograft (PDX) model
- Ceralasertib (AZD6738) formulated for oral gavage
- Combination drug formulated for its appropriate route of administration (e.g., Olaparib for oral gavage, Carboplatin for intraperitoneal injection)
- Vehicle controls
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone, Ceralasertib + combination drug).

- **Treatment Administration:** Administer drugs according to the optimized dose and schedule determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by oral gavage and Carboplatin at a specified dose by IP injection.
- **Monitoring:** Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
- **Endpoint:** Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
- **Data Analysis:** Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

Preclinical Evaluation of Ceralasertib Combination Therapy

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Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in vitro synergy to in vivo efficacy.

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